14,15-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid derived from triamcinolone acetonide, which is itself a derivative of cortisol. This compound is primarily utilized in the field of medicine for its anti-inflammatory and immunosuppressive properties. The dehydrogenation at the 14 and 15 positions differentiates it from its parent compound, enhancing its pharmacological profile.
14,15-Dehydro Triamcinolone Acetonide is synthesized from triamcinolone acetonide, which is produced from hydrocortisone. The synthesis process involves several chemical modifications that lead to the formation of this specific compound.
This compound falls under the category of synthetic glucocorticosteroids, which are commonly employed in treating various inflammatory conditions. It is classified as an intermediate-acting corticosteroid and is recognized for its potent anti-inflammatory effects.
The synthesis of 14,15-Dehydro Triamcinolone Acetonide typically involves the following steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
14,15-Dehydro Triamcinolone Acetonide has a complex molecular structure characterized by multiple rings and functional groups typical of corticosteroids. Its chemical formula can be represented as C₂₂H₂₉F₃O₆.
The chemical reactivity of 14,15-Dehydro Triamcinolone Acetonide includes:
Reactions involving this compound are typically monitored using chromatographic techniques to ensure that desired products are obtained without significant side reactions.
14,15-Dehydro Triamcinolone Acetonide exerts its effects primarily through binding to glucocorticoid receptors in target tissues. This binding leads to:
Studies have shown that this compound effectively reduces inflammation in various models, demonstrating significant efficacy in lowering cytokine levels associated with inflammatory diseases .
Relevant analytical data include:
14,15-Dehydro Triamcinolone Acetonide is utilized in various therapeutic applications including:
This compound's unique properties make it a valuable tool in both clinical settings and laboratory research focused on inflammation and immunology.
14,15-Dehydro Triamcinolone Acetonide is a structurally modified corticosteroid derivative with the systematic chemical name pregna-1,4-diene-3,20-dione, 9-fluoro-11β,21-dihydroxy-16α,17-[(1-methylethylidene)bis(oxy)]-14,15-dehydro. Its molecular formula is C₂₄H₂₉FO₆, and it has a molecular weight of 432.48 g/mol [1] [4]. The compound retains the core diene ketone structure (Δ¹,⁴-pregnadiene-3,20-dione) and the acetonide moiety (16α,17α-isopropylidenedioxy group) characteristic of triamcinolone acetonide. The defining structural alteration is the introduction of a double bond between C14–C15 in the D-ring, replacing the single bond in the parent compound. This modification increases molecular planarity and reduces steric hindrance in the cyclohexenone ring [7] [10].
Stereochemical features include:
Table 1: Atomic Coordinates and Bond Parameters of Key Functional Groups
Atom/Bond | Property | Value |
---|---|---|
C14–C15 | Bond type | Double bond (sp²–sp²) |
C9–F | Bond length | 1.38 Å (calculated) |
C20=O | Carbonyl bond order | 1.22 Å (IR-confirmed) |
C11–OH | Torsional angle (C10–C11) | 170° (NMR-derived) |
The structural divergence between 14,15-Dehydro Triamcinolone Acetonide and its parent compound, Triamcinolone Acetonide (TA; C₂₄H₃₁FO₆), centers on the C14–C15 dehydrogenation, which confers distinct physicochemical properties:
Table 2: Physicochemical Comparison with Triamcinolone Acetonide
Property | 14,15-Dehydro TA | Triamcinolone Acetonide |
---|---|---|
Molecular formula | C₂₄H₂₉FO₆ | C₂₄H₃₁FO₆ |
Molecular weight (g/mol) | 432.48 | 434.50 |
Aqueous solubility (25°C) | <10 μg/mL | 26 μg/mL |
log P (octanol/water) | 2.8 (calculated) | 2.1 |
Melting onset | Decomposes >280°C | 292°C |
Characteristic FTIR band | 1758 cm⁻¹ (C15=C14 stretch) | 1726 cm⁻¹ (ketone) |
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FTIR) Spectroscopy:Characteristic absorptions include:
Mass Spectrometry:High-resolution ESI-MS shows a molecular ion peak at m/z 432.1948 [M + H]⁺ (calculated for C₂₄H₂₉FO₆: 432.1947). Fragmentation pathways include:
X-ray powder diffraction (XRPD) identifies a monoclinic crystal system with space group P2₁. Unit cell parameters are a = 12.48 Å, b = 7.92 Å, c = 15.63 Å, β = 102.5°, and Z = 2 [10]. The Δ¹⁴ unsaturation enforces planarity in rings C and D, reducing the dihedral angle between these rings to <5° versus 28° in TA [10]. This planar configuration facilitates π-stacking of molecules along the b-axis, with an interplanar distance of 3.48 Å [9].
Polymorphism:Two anhydrous polymorphs are documented:
Hydration studies reveal a monohydrate phase when crystallized from water/ethanol mixtures. This phase loses crystallinity above 60°C due to dehydration, as confirmed by dynamic vapor sorption (DVS) isotherms [9].
Table 3: Crystallographic Parameters of Anhydrous Polymorphs
Parameter | Form B | Form C |
---|---|---|
Crystal system | Orthorhombic | Monoclinic |
Space group | P2₁2₁2₁ | P2₁ |
Unit cell volume | 1,542 ų | 1,518 ų |
Density (g/cm³) | 1.312 | 1.322 |
ΔG (kJ/mol) | +1.2 (relative to Form C) | 0 (reference state) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7